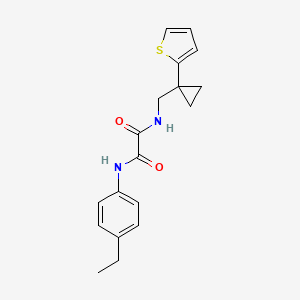
N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method used to make aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Polyamine Analogue in Cancer Research
A polyamine analogue named N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) exhibits phenotype-specific cytotoxic activity, representing a new class of antitumor agents. The selective cytotoxic mechanism of CPENSpm is linked to the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types, leading to programmed cell death (PCD). The production of H2O2 as a byproduct of polyamine catalysis by the SSAT/polyamine oxidase (PAO) pathway suggests that oxidative stress from H2O2 production partly underlies CPENSpm's cytotoxicity. This mechanism provides a basis for the differential sensitivity to this promising antineoplastic agent class and illustrates a general mechanism for cellular suicide under specific stimuli through the catabolism of intracellular polyamines (H. Ha, P. Woster, J. Yager, & R. Casero, 1997).
Glycolic Acid Oxidase Inhibition
An extensive series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has been studied as inhibitors of glycolic acid oxidase (GAO). Compounds with large lipophilic 4-substituents are potent, competitive inhibitors of GAO in vitro. The methylation of nitrogen or the 3-hydroxy substituent significantly reduces potency, highlighting the necessity of the two acidic functions on the 1H-pyrrole-2,5-dione nucleus for effective inhibition. This research contributes to understanding the modulation of GAO activity and its implications in metabolic processes, offering potential therapeutic avenues for conditions associated with GAO dysfunction (C. Rooney et al., 1983).
Antimicrobial and Antioxidant Studies
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized and evaluated for their antimicrobial and antioxidant activities. The compounds exhibited significant antibacterial and antifungal properties, with notable antioxidant potential demonstrated by some derivatives. These findings suggest the potential application of these compounds in developing new antimicrobial and antioxidant agents, contributing to the pharmaceutical and biomedical fields (K. Raghavendra et al., 2016).
Copper-Catalyzed Coupling Reactions
Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation with less reactive (hetero)aryl chlorides. This system is versatile, accommodating a wide range of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides with good to excellent yields. The catalytic system also facilitates the arylation of lactams and oxazolidinones, indicating its potential utility in synthetic organic chemistry for constructing complex molecular architectures (Subhadip De, Junli Yin, & D. Ma, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N'-(4-ethylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-13-5-7-14(8-6-13)20-17(22)16(21)19-12-18(9-10-18)15-4-3-11-23-15/h3-8,11H,2,9-10,12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPGMPOUQAGPQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

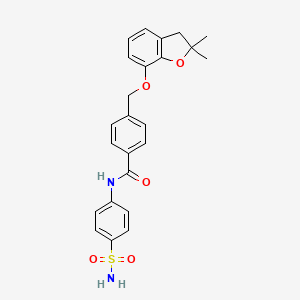
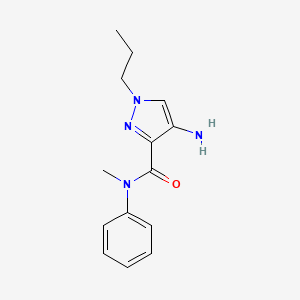


![2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2403622.png)
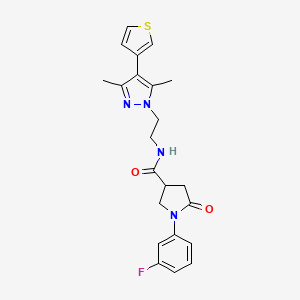

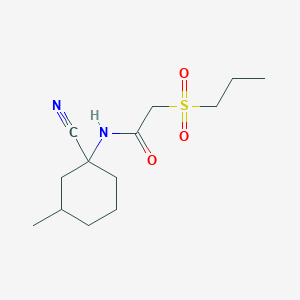

![N-(3,4-diethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2403631.png)
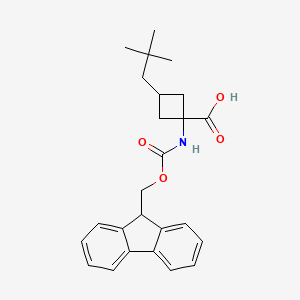
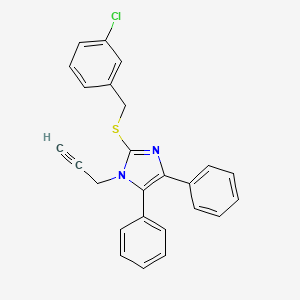
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)
![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfanyl)phenyl]hydrazono}acetonitrile](/img/structure/B2403635.png)